Gentiside B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gentiside B can be synthesized through a series of chemical reactions involving the esterification of 2,3-dihydroxybenzoic acid with an appropriate alkyl chain . The reaction typically involves the use of potassium carbonate in methanol at room temperature for about 27 hours .
Industrial Production Methods
Industrial production of this compound involves the extraction from the root and rhizome of Gentiana rigescens using optimized heat reflux extraction conditions . The extraction parameters include an extraction time of approximately 2.5 hours, an extraction temperature of 80°C, and a solvent-to-material ratio of 20:1 mL/g .
Chemical Reactions Analysis
Types of Reactions
Gentiside B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Gentiside B has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Gentiside A: Another neuritogenic compound from Gentiana rigescens with similar activity.
Gentisides C-K: A series of neuritogenic compounds with varying alkyl chain lengths.
ABG-199: A synthetic derivative with significant neuritogenic activity.
Uniqueness
Gentiside B is unique due to its specific alkyl chain length and its ability to induce neurite outgrowth at low concentrations, comparable to the best nerve growth factor concentrations . Its structural simplicity and potent activity make it a valuable compound for further research and development.
Biological Activity
Gentiside B, a compound isolated from Gentiana rigescens, has garnered attention in recent research due to its diverse biological activities. This article delves into the compound's effects, mechanisms of action, and potential applications in treating various conditions, particularly focusing on its anti-aging properties and neuritogenic activity.
Overview of this compound
- Chemical Structure : this compound is classified as a dammaren-type triterpenoid glycoside. Its molecular formula is C30H52O4 with a molecular weight of 476.73 g/mol .
- Source : The compound is primarily extracted from the roots and rhizomes of Gentiana rigescens, a plant known for its traditional medicinal uses.
1. Anti-Aging Effects
Recent studies have highlighted this compound's potential in extending lifespan and promoting longevity, particularly in yeast models.
- Lifespan Extension : this compound significantly prolonged both the replicative and chronological lifespan of yeast at concentrations of 1, 3, and 10 μM. This effect was comparable to that observed with rapamycin, a known longevity promoter .
- Mechanism of Action :
- TORC1 Signaling Pathway : this compound inhibits the TORC1/Sch9/Rim15/Msn signaling pathway, which is crucial for regulating cellular growth and aging.
- Autophagy Enhancement : The compound promotes autophagy, a cellular process that removes damaged components, thereby supporting cell health and longevity.
- Oxidative Stress Reduction : It reduces reactive oxygen species (ROS) levels and malondialdehyde (MDA), markers of oxidative stress, while enhancing the expression of antioxidant enzymes such as Sod1, Sod2, Cat, and Gpx .
2. Neuritogenic Activity
This compound exhibits neuritogenic properties, promoting neurite outgrowth, which is essential for neuronal development and repair.
- Neurite Outgrowth : Studies indicate that this compound stimulates the growth of neurites in neuronal cells, suggesting potential applications in neurodegenerative diseases or nerve injury recovery .
Research Findings
The following table summarizes key findings from studies on this compound:
Study Aspect | Findings |
---|---|
Source | Extracted from Gentiana rigescens |
Lifespan Extension (Yeast) | Prolonged lifespan at concentrations of 1, 3, and 10 μM; mechanism involves TORC1 inhibition |
Oxidative Stress Reduction | Decreased ROS and MDA levels; increased antioxidant enzyme activity |
Neuritogenic Activity | Induces neurite outgrowth in neuronal cells |
Potential Applications | Anti-aging therapies, neuroprotection in neurodegenerative diseases |
Case Studies
A notable case study examined the effects of this compound on yeast models under oxidative stress conditions. The results demonstrated that:
- Yeast treated with this compound showed improved survival rates compared to untreated controls.
- The compound's efficacy was diminished in yeast mutants lacking specific antioxidant genes (e.g., ∆cat, ∆gpx, ∆sod1, ∆sod2), indicating that its protective effects are mediated through antioxidant pathways .
Properties
IUPAC Name |
[(20S)-20-methyldocosyl] 2,3-dihydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-3-26(2)22-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-25-34-30(33)27-23-21-24-28(31)29(27)32/h21,23-24,26,31-32H,3-20,22,25H2,1-2H3/t26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEXPCXAWNKDMT-SANMLTNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.